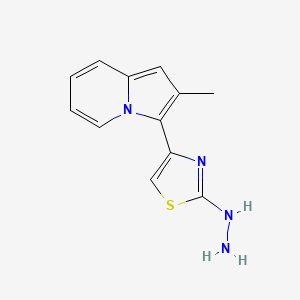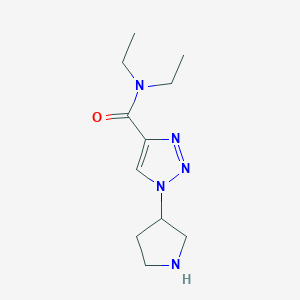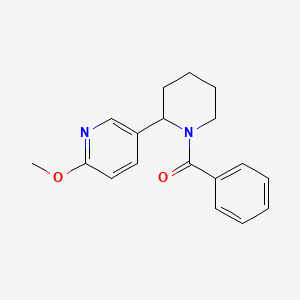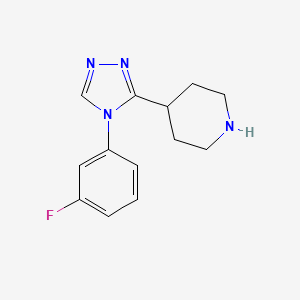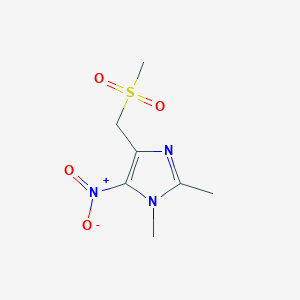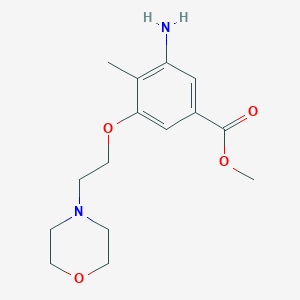
Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with 2-(morpholino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Methyl 3-amino-4-methylbenzoate
- Methyl 3-amino-5-(2-morpholinoethoxy)benzoate
- Methyl 4-methyl-5-(2-morpholinoethoxy)benzoate
Uniqueness: Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholinoethoxy moiety provides additional versatility in chemical synthesis and potential biological interactions .
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
methyl 3-amino-4-methyl-5-(2-morpholin-4-ylethoxy)benzoate |
InChI |
InChI=1S/C15H22N2O4/c1-11-13(16)9-12(15(18)19-2)10-14(11)21-8-5-17-3-6-20-7-4-17/h9-10H,3-8,16H2,1-2H3 |
Clave InChI |
RURACIYNDRIVER-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1OCCN2CCOCC2)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
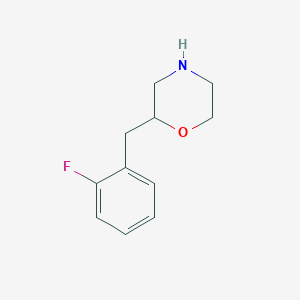
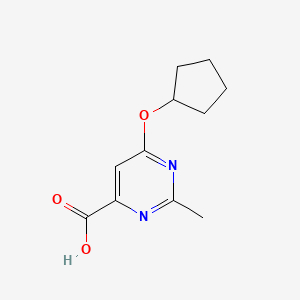
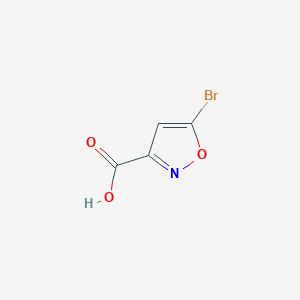
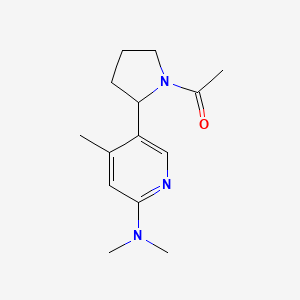
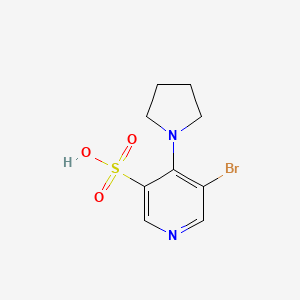
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
